molecular formula C18H18FNOS B5782015 {2-[(3-Fluorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione

{2-[(3-Fluorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione

Cat. No.: B5782015
M. Wt: 315.4 g/mol
InChI Key: JXYOVVNYWLQCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(3-Fluorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione is a complex organic compound characterized by the presence of a fluorobenzyl group, a phenyl group, and a pyrrolidinyl group connected through a methanethione linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(3-Fluorobenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-fluorobenzyl alcohol, which is

Properties

IUPAC Name

[2-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-15-7-5-6-14(12-15)13-21-17-9-2-1-8-16(17)18(22)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYOVVNYWLQCIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=CC=C2OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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